molecular formula C18H30ClNO2 B12755613 beta-Alanine, 3-phenyl-, nonyl ester, hydrochloride, DL- CAS No. 87252-93-5

beta-Alanine, 3-phenyl-, nonyl ester, hydrochloride, DL-

Cat. No.: B12755613
CAS No.: 87252-93-5
M. Wt: 327.9 g/mol
InChI Key: LCRRFPRANVOBRQ-UHFFFAOYSA-N
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Description

Beta-Alanine, 3-phenyl-, nonyl ester, hydrochloride, DL-: is a synthetic compound with the molecular formula C18H29NO2·HCl and a molecular weight of 327.94 g/mol . This compound is a derivative of beta-alanine, a naturally occurring beta amino acid, and is characterized by the presence of a phenyl group and a nonyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, nonyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with nonyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products:

Mechanism of Action

The mechanism of action of beta-Alanine, 3-phenyl-, nonyl ester, hydrochloride, DL- is not fully understood. it is believed to interact with neurotransmitter systems in the brain, similar to beta-alanine. Beta-alanine is known to act as a false transmitter, replacing gamma-aminobutyric acid (GABA) in neuronal uptake and receptor sensitivity . This interaction may influence various molecular targets and pathways involved in neurotransmission and neuromodulation .

Properties

CAS No.

87252-93-5

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

nonyl 3-amino-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-7-11-14-21-18(20)15-17(19)16-12-9-8-10-13-16;/h8-10,12-13,17H,2-7,11,14-15,19H2,1H3;1H

InChI Key

LCRRFPRANVOBRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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